molecular formula C24H19BrN2O2 B4574458 2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4574458
M. Wt: 447.3 g/mol
InChI Key: QUCORNZMXHWOEZ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O2 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromophenyl)-N-(2-ethoxyphenyl)-4-quinolinecarboxamide is 446.06299 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Substituted Anilides

One study highlights an efficient, innovative approach for the synthesis of substituted anilides of quinoline-2-carboxylic acid. This method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation, leading to the synthesis of a series of eighteen substituted quinoline-2-carboxanilides. This method provides a significant advantage in terms of time efficiency and the diversity of potential applications in material science and pharmacology due to the structural variety of the synthesized compounds (Bobál et al., 2011).

Synthesis and Evaluation of Ligands for Catalysis

Another research application involves the synthesis of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process demonstrates the utility of quinoxaline derivatives in the efficient preparation of chiral pharmaceutical ingredients, showcasing their potential in catalysis and asymmetric synthesis (Imamoto et al., 2012).

Polymorphic Modifications for Hypertension Remedies

Research on polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide possessing strong diuretic properties has revealed its application as a new hypertension remedy. The study of its crystal structure could lead to the development of more effective pharmaceuticals for treating hypertension (Shishkina et al., 2018).

Innovative Methods for Heterocyclic Compound Synthesis

Investigations into the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters offer insights into the creation of novel compounds. These methods open new pathways for the development of materials and drugs with unique properties (Pokhodylo et al., 2021).

Labeling and Evaluation of Radioligands

A notable application in the field of medical imaging is the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. This research underscores the significance of quinoline derivatives in developing diagnostic tools for neurodegenerative diseases (Matarrese et al., 2001).

Properties

IUPAC Name

2-(3-bromophenyl)-N-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c1-2-29-23-13-6-5-12-21(23)27-24(28)19-15-22(16-8-7-9-17(25)14-16)26-20-11-4-3-10-18(19)20/h3-15H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCORNZMXHWOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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